N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide
Description
N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a pyrrolidine ring, and a carboxamide group
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(3-oxo-3-pyrrolidin-1-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c15-11(14-7-1-2-8-14)5-6-13-12(16)10-4-3-9-17-10/h3-4,9H,1-2,5-8H2,(H,13,16) |
InChI Key |
BXXMRCBHNFDSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a pyrrolidine derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the pyrrolidine derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide.
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and its derivatives.
Uniqueness: N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide is unique due to the combination of the furan ring and the pyrrolidine ring in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- Structure : The compound features a furan ring and a pyrrolidine moiety, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with complete bacterial death observed within 8 hours at certain concentrations .
Antifungal Activity
The antifungal properties of this compound have also been investigated. It has shown promising results against various fungal strains.
Antifungal Activity Results :
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound possesses moderate to good antifungal activity, making it a candidate for further development as an antifungal agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Variations in substituents on the furan and pyrrolidine rings can significantly alter the compound's effectiveness against bacterial and fungal strains.
Key observations include:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the pyrrolidine ring enhances antibacterial activity.
- Substituent Positioning : The position of substituents on the furan ring influences both the potency and spectrum of activity against various pathogens.
Case Studies
- In vitro Evaluation : A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Comparative Analysis with Established Antibiotics : In comparative studies, this compound showed comparable or superior activity to standard antibiotics such as ciprofloxacin, indicating its potential as a lead compound for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
